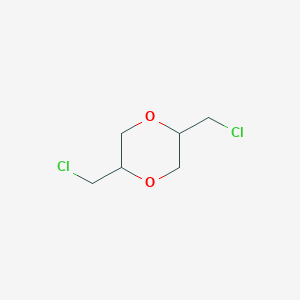

2,5-Bis(chloromethyl)-1,4-dioxane

Description

Properties

CAS No. |

21919-54-0 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

2,5-bis(chloromethyl)-1,4-dioxane |

InChI |

InChI=1S/C6H10Cl2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 |

InChI Key |

WKIWNEKYNOOPRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(O1)CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Bis Chloromethyl 1,4 Dioxane

Direct Cyclodimerization Approaches

Direct cyclodimerization represents a streamlined approach to synthesizing 2,5-Bis(chloromethyl)-1,4-dioxane, primarily utilizing epichlorohydrin (B41342) as the starting material. This method is advantageous as it can be a one-step process, offering a more economical and industrially viable route compared to multi-step syntheses. researchgate.net

Epichlorohydrin as a Key Precursor in One-Step Syntheses

Epichlorohydrin, a readily available and hazardous bifunctional liquid, serves as the fundamental building block for the one-step synthesis of this compound. acs.org The process involves the ring-opening and subsequent cyclodimerization of two epichlorohydrin molecules. While the direct synthesis of such dioxane derivatives from epoxides in high yields has been historically challenging, recent advancements in catalysis have made this a more feasible and attractive option. researchgate.net

Catalytic Cyclodimerization: Mechanistic Insights and Catalyst Design

The efficiency and selectivity of the cyclodimerization of epichlorohydrin are heavily reliant on the catalyst employed. The reaction mechanism generally involves the activation of the epoxide ring by a catalytic active site, followed by a nucleophilic attack and subsequent dimerization. The design of catalysts with specific properties is crucial for optimizing this transformation.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the cyclodimerization of epichlorohydrin. ntu.edu.sg Their tunable structures, high surface areas, and the presence of both acidic and basic sites make them well-suited for this catalytic application. tandfonline.comacs.orgrsc.org The catalytic activity of MOFs in this context is often attributed to structural defects and the specific acidic-basic characteristics of the framework. researchgate.netntu.edu.sg

Zeolitic Imidazolate Framework-8 (ZIF-8) has been demonstrated as a particularly effective catalyst for the solvent-free, one-step synthesis of this compound from epichlorohydrin. researchgate.netelsevierpure.com The performance of ZIF-8 is significantly influenced by the reaction conditions and the synthetic method used to prepare the catalyst itself. researchgate.net

Research has shown that optimizing reaction parameters is key to achieving high yields. For instance, the cyclodimerization of epichlorohydrin using ZIF-8 at 140 °C resulted in full conversion after 20 hours. researchgate.net The method of ZIF-8 synthesis also plays a crucial role; for example, ZIF-8 synthesized via a spray-drying method has shown different catalytic performance compared to that prepared by solvothermal methods. researchgate.net

Table 1: Optimization of Reaction Conditions for Epichlorohydrin Cyclodimerization using ZIF-8

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dioxane (%) |

|---|---|---|---|---|

| 1 | 130 | 4 | >99 | - |

| 2 | 140 | 20 | >99 | ~70 |

Data sourced from a study on the ZIF-8-mediated cyclodimerization of epichlorohydrin. The yield was significantly higher than previously reported for this reaction using other catalysts. ntu.edu.sg

Besides ZIF-8, other MOFs such as ZIF-67, MIL-100, and UiO-66 have also been investigated for the direct cyclodimerization of epichlorohydrin. ntu.edu.sg Among these, ZIF-8 exhibited the highest activity and selectivity. ntu.edu.sg ZIF-67, a cobalt-based analogue of ZIF-8, has also been studied for its catalytic activity in epoxide transformations, including the cycloaddition of CO2 to epichlorohydrin. researchgate.netnih.govacs.orgacs.orgua.es While effective, studies have also highlighted the potential for leaching of the metal centers from ZIF-67 during the reaction, which can affect its stability and reusability. nih.govacs.orgacs.orgua.es

The catalytic activity of MOFs in the cyclodimerization of epichlorohydrin is not solely dependent on the ideal crystal structure. researchgate.net Structural defects and the acidic-basic properties of the framework play a pivotal role. researchgate.netntu.edu.sgtandfonline.com

MOFs can possess both Lewis and Brønsted acid sites, as well as basic sites, which can be intrinsic to the metal centers and organic linkers or introduced through post-synthetic modification. tandfonline.comacs.orgrsc.org In the case of ZIF-8, the catalytic activity is proposed to be driven by defects within the structure or on the surface. researchgate.netntu.edu.sg These defects can create accessible active sites that facilitate the ring-opening of the epichlorohydrin molecule.

The acidic-basic characteristics of the catalyst are crucial for the reaction mechanism. Temperature-programmed desorption (TPD) studies using ammonia (B1221849) (NH3-TPD) and carbon dioxide (CO2-TPD) are often employed to characterize the acid and base sites of MOF catalysts, respectively. researchgate.netntu.edu.sg These analyses help in understanding the nature and strength of the active sites responsible for the catalytic transformation. For instance, the presence of both acidic and basic sites in ZIF-8 is believed to contribute to its high catalytic performance in the cyclodimerization of epichlorohydrin. ntu.edu.sg

Exploration of Zeolite Catalysts (e.g., ZSM-5) in Dioxane Formation

Zeolites, crystalline aluminosilicates with well-defined microporous structures, have been extensively investigated as catalysts in various organic transformations due to their shape selectivity, high surface area, and tunable acidity. mdpi.commdpi.com In the context of this compound synthesis, zeolites like ZSM-5 and Zeolitic Imidazolate Frameworks (ZIFs) have emerged as promising catalysts for the ring-opening cyclodimerization of epichlorohydrin. researchgate.netelsevierpure.com

ZSM-5, a medium-pore zeolite with a unique three-dimensional channel system, is known for its strong acid sites and thermal stability, making it suitable for various catalytic applications. espublisher.com The acidic sites within the zeolite framework are believed to play a crucial role in activating the epoxide ring of epichlorohydrin, facilitating the subsequent cyclization reaction. espublisher.com The synthesis of ZSM-5 itself can be tailored to achieve desired properties, such as crystal size and acidity, by adjusting parameters like the concentration of the structure-directing agent (SDA), for instance, tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH). nih.gov

Recent studies have demonstrated the effectiveness of ZIF-8, a type of metal-organic framework with a zeolite-like topology, in catalyzing the one-step synthesis of this compound from epichlorohydrin without the need for a co-catalyst or solvent. researchgate.netelsevierpure.com The catalytic activity of ZIF-8 is attributed to the presence of both Lewis acidic sites (Zn(II)) and basic sites (imidazole ligands) which work cooperatively to activate the epichlorohydrin molecule. researchgate.netresearchgate.net The synthesis method of the ZIF-8 catalyst has been shown to directly impact its catalytic performance, with variations in crystal structural defects influencing the yield of the desired dioxane product. researchgate.netelsevierpure.com

The following table summarizes the optimization of reaction conditions for the ring-opening cyclodimerization of epichlorohydrin using a ZIF-8 catalyst. researchgate.net

| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | ZIF-8 (Spray-dried) | 140 | 20 | >99 | 85 |

| 2 | ZIF-8 (Solvothermal) | 140 | 20 | >99 | 60 |

| 3 | ZIF-8 (Recycled) | 140 | 20 | <99 | <20 |

| 4 | No Catalyst | 140 | 20 | 0 | 0 |

Proposed Reaction Mechanisms for Ring-Opening Cyclodimerization

The formation of this compound from epichlorohydrin is proposed to proceed via a ring-opening cyclodimerization mechanism. researchgate.netresearchgate.net In the presence of a catalyst like ZIF-8, the reaction is initiated by the interaction of the Lewis acidic sites of the catalyst (e.g., Zn(II) in ZIF-8) with the oxygen atom of the epichlorohydrin epoxide ring. researchgate.net This coordination polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps: researchgate.net

Epoxide Ring Opening: A Lewis acid activates an epichlorohydrin molecule, which is then attacked by a nucleophile. In the case of ZIF-8, an imidazole (B134444) ligand can act as the nucleophile, opening the epoxide ring. researchgate.net

Formation of an Oxonium Ion: The initial ring-opening can lead to the formation of an oxonium ion, which is a reactive intermediate. researchgate.net

Dimerization: The activated intermediate then reacts with a second molecule of epichlorohydrin.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack of an ether oxygen at an activated methylene (B1212753) carbon results in the formation of the six-membered dioxane ring, yielding the cyclodimeric product. researchgate.net

Experimental evidence from isotopic labeling studies, where deuterium (B1214612) atoms are strategically placed on the epichlorohydrin molecule, has been crucial in elucidating the reaction mechanism. youtube.com These studies have shown that a simple SN2 reaction is not the operative pathway, but rather a more complex mechanism involving the opening and subsequent reformation of the epoxide ring is at play. youtube.com

Synthesis of Related Dioxane Derivatives and Analogues

The versatile chemical structure of this compound allows for its use as a precursor in the synthesis of a variety of other dioxane derivatives and analogues through nucleophilic substitution reactions.

Preparation of Bis(chloromethyl) Dioxane Analogues via Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to displacement by various nucleophiles, providing a straightforward route to a wide range of disubstituted dioxane analogues. These reactions typically proceed via an SN2 mechanism. The reactivity of the chloromethyl groups makes this compound a valuable building block in organic synthesis. The general scheme for this transformation can be represented as:

R-Nu + Cl-CH₂-C₄H₆O₂-CH₂-Cl → R-Nu-CH₂-C₄H₆O₂-CH₂-Nu-R + 2Cl⁻

Where Nu represents a nucleophile. The choice of nucleophile dictates the functionality of the resulting dioxane derivative. For instance, reaction with amines can yield diamino derivatives, while reaction with alkoxides can produce diether compounds. The site-selectivity of these nucleophilic substitution reactions can be influenced by reaction conditions, the nature of the nucleophile, and the substrate itself. rsc.org

Formation of Other Substituted Dioxane Derivatives

Beyond simple substitution at the chloromethyl groups, the dioxane ring itself can be part of more complex molecular architectures. For example, various substituted dioxane derivatives have been synthesized for applications in medicinal chemistry, such as antiviral agents. nih.gov In some synthetic strategies, the dioxane ring is constructed from acyclic precursors. For instance, the Williamson ether synthesis can be employed, where a diol reacts with a dihalide to form the cyclic ether. youtube.com

Structural Elucidation and Conformational Analysis of 2,5 Bis Chloromethyl 1,4 Dioxane

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the connectivity and chemical environment of atoms within a molecule. For 2,5-Bis(chloromethyl)-1,4-dioxane, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly revealing.

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei, allowing for the mapping of the molecular skeleton.

¹H NMR: In studies of the pure this compound, ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃) provide distinct signals corresponding to the different protons in the molecule. researchgate.net The spectra confirm the successful synthesis of the compound from the cyclodimerization of epichlorohydrin (B41342). researchgate.net The chemical shifts, splitting patterns, and integration of the signals are consistent with the 1,4-dioxane (B91453) ring substituted with two chloromethyl groups at the 2 and 5 positions.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound This table is generated based on typical chemical shifts for the functional groups present in the molecule.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | -CH₂- (Dioxane Ring) | 3.5 - 4.0 |

| ¹H | -CH- (Dioxane Ring) | 3.7 - 4.2 |

| ¹H | -CH₂Cl (Chloromethyl) | 3.6 - 3.8 |

| ¹³C | -CH₂- (Dioxane Ring) | 65 - 75 |

| ¹³C | -CH- (Dioxane Ring) | 70 - 80 |

| ¹³C | -CH₂Cl (Chloromethyl) | 40 - 50 |

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a single crystal of this compound would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the relative stereochemistry of the chloromethyl substituents (i.e., whether they are cis or trans to each other). While XRD has been used to characterize catalysts like ZIF-8 involved in its synthesis, specific crystallographic data for the final product is a critical area for structural confirmation. researchgate.netelsevierpure.comugent.be

Crystallographic Studies and Molecular Architecture

Crystallographic studies provide unparalleled detail about the molecule's solid-state structure and the spatial arrangement of its constituent atoms.

The synthesis of this compound is achieved through the cyclodimerization of epichlorohydrin. researchgate.netelsevierpure.com Single-crystal X-ray spectroscopy is the gold standard for characterizing the products of such reactions. This technique would unambiguously determine the molecular connectivity and, crucially, the stereoisomeric form of the product. The dimerization can theoretically lead to cis and trans isomers, and only a single-crystal structure analysis can definitively distinguish between these possibilities and reveal the exact conformation adopted in the crystal lattice.

Like other six-membered rings, the 1,4-dioxane ring is not planar and adopts non-planar conformations to relieve ring strain. The most stable conformation is typically a "chair" form. For substituted dioxanes like this compound, the substituents can occupy either axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions.

Studies on analogous substituted dioxane systems demonstrate that molecules in both crystalline phases and in solution predominantly adopt a chair conformation. researchgate.net For this compound, the two primary chair conformations for the trans isomer would involve the chloromethyl groups being in diaxial or diequatorial positions. The diequatorial conformation is generally expected to be more stable due to reduced steric hindrance. The cis isomer would have one axial and one equatorial substituent.

Theoretical and Computational Investigations

To supplement experimental data, theoretical and computational methods are employed to predict molecular properties. For this compound, methods like Density Functional Theory (DFT) can be used to:

Calculate the optimized geometries of different possible isomers (cis and trans) and conformers (e.g., chair, boat).

Determine the relative energies of these structures to predict the most stable conformation.

Simulate the energy barriers for conformational changes, such as the ring inversion from one chair form to another.

For similar halogenated dioxane molecules, computational studies have successfully established the route of conformational transformations and identified the transition states and energy barriers involved in internal rotations, providing a deeper understanding of the molecule's dynamic behavior. researchgate.net

Quantum Chemical Calculations of Electronic Structure

While specific experimental studies on the electronic structure of this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations and experimental data of its close analog, trans-2,5-dichloro-1,4-dioxane. A study focusing on the electron density of trans-2,5-dichloro-1,4-dioxane provides a foundational understanding of the electronic environment within the ring system. acs.org

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for probing the electronic characteristics of molecules. researchgate.netbohrium.com These methods allow for the calculation of various properties, including molecular orbital energies, charge distributions, and the nature of chemical bonds. For this compound, such calculations would likely reveal the significant influence of the electronegative chlorine and oxygen atoms on the electron density distribution.

The presence of the chloromethyl group (-CH2Cl) introduces additional complexity compared to a simple chloro substituent. The methylene (B1212753) spacer might slightly modulate the inductive effect of the chlorine atom on the dioxane ring. Theoretical models would be instrumental in quantifying these subtle electronic perturbations.

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10Cl2O2 | PubChem nih.gov |

| Molecular Weight | 185.05 g/mol | PubChem nih.gov |

| InChIKey | WKIWNEKYNOOPRL-UHFFFAOYSA-N | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

Anomeric Effect and Stereoelectronic Interactions in Dioxane Systems

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic systems containing an electronegative substituent adjacent to a heteroatom. nih.gov It describes the thermodynamic preference for a substituent to occupy an axial position rather than the sterically less hindered equatorial position. This effect is generally attributed to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital (σ) of the C-substituent bond (n -> σ). nih.gov

In the context of this compound, the anomeric effect plays a crucial role in determining the most stable conformation. The interaction between the lone pairs of the ring oxygen atoms and the antibonding orbitals of the C-Cl bonds in the chloromethyl groups will significantly influence the conformational equilibrium.

Studies on archetypal 1,4-dioxane derivatives have shown that the anomeric effect is a result of a combination of hyperconjugative and electrostatic interactions. nih.gov While hyperconjugation provides a stabilizing influence for the axial conformer, electrostatic repulsions between the electronegative substituent and the ring heteroatom can destabilize it. The balance between these opposing forces dictates the final conformational preference, which can also be modulated by the polarity of the solvent. nih.gov

For this compound, the diaxial and diequatorial conformations of the cis and trans isomers would exhibit different degrees of anomeric stabilization and steric strain. Theoretical calculations would be necessary to quantify the energetic contributions of these competing effects.

Conformational Preferences and Energy Landscapes

Studies on related substituted 1,3-dioxanes, such as 5,5-bis(bromomethyl) and 5,5-bis(chloromethyl) derivatives, have shown that these molecules can undergo ring inversion, with the energy barrier depending on the nature and position of the substituents. researchgate.netresearchgate.net For 2,5-disubstituted 1,4-dioxanes, the interplay between the two substituents is a key determinant of the conformational outcome.

For the trans-isomer of this compound, the diequatorial (e,e) and diaxial (a,a) chair conformations are possible. The diequatorial conformer would be expected to be more stable based on steric considerations alone. However, the anomeric effect could provide significant stabilization to the diaxial conformer. For the cis-isomer, the axial-equatorial (a,e) chair conformation would be the primary consideration.

Computational studies on the cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane (B14706944) have demonstrated that the potential energy surface of the trans-isomer is simpler, with the diequatorial chair form being the most stable. researchgate.net The cis-isomer, in contrast, exhibits a more complex potential energy surface with the chair form having one axial and one equatorial substituent as the global minimum. researchgate.net Similar trends, modulated by the electronic and steric properties of the chloromethyl groups, would be anticipated for this compound.

A detailed understanding of the conformational energy landscape would require extensive computational modeling, such as DFT calculations, to map the potential energy surface and identify the transition states connecting the various conformers.

Reactivity and Reaction Pathways of 2,5 Bis Chloromethyl 1,4 Dioxane

Transformations Involving Chloromethyl Functionalities

The presence of two primary alkyl chloride moieties renders 2,5-bis(chloromethyl)-1,4-dioxane susceptible to a variety of transformations, most notably nucleophilic substitution and the formation of organophosphorus compounds.

Nucleophilic Substitution Reactions

The carbon atoms of the chloromethyl groups are electrophilic and readily undergo nucleophilic substitution reactions (SN2). This allows for the introduction of a wide array of functional groups, leading to diverse derivatives.

The reaction with nucleophiles such as amines, azides, and thiols provides access to a range of substituted dioxane derivatives. For instance, the reaction with sodium azide (B81097) can be influenced by the choice of solvent. In aqueous ethanol, the reaction proceeds to give the corresponding diazido alcohol, while in dioxane, the reaction is slower and can yield a mono-azido alcohol alongside the diazido product. researchgate.net This highlights the potential for selective functionalization under controlled conditions.

The general scheme for nucleophilic substitution is as follows:

With amines: Reaction with primary or secondary amines can yield the corresponding bis(aminomethyl)-1,4-dioxane derivatives. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

With azide ions: The substitution with azide ions produces 2,5-bis(azidomethyl)-1,4-dioxane. This derivative is a precursor to other functional groups, such as amines via reduction, or can be used in cycloaddition reactions.

With thiols: Thiolates can displace the chloride to form bis(thioether) derivatives, introducing sulfur-containing moieties into the dioxane framework.

Interactive Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Solvent | Observations |

| Sodium Azide | 2,5-Bis(azidomethyl)-1,4-dioxane | Dioxane/Water | Formation of diazido alcohol. researchgate.net |

| Sodium Azide | 2-Azido-5-(chloromethyl)-1,4-dioxane & 2,5-Bis(azidomethyl)-1,4-dioxane | Dioxane | Slower reaction, mixture of products. researchgate.net |

Formation of Organophosphorus Compounds (e.g., Phosphonium (B103445) Salts)

The chloromethyl groups of this compound readily react with phosphines, such as triphenylphosphine, to form bis(phosphonium) salts. This reaction typically proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

A notable synthesis involves the reaction of epichlorohydrin (B41342) with triphenylphosphine. In this process, a zwitterionic intermediate is proposed to form, which then dimerizes to generate the ((1,4-dioxane-2,5-diyl)bis(methylene))bis(triphenylphosphonium) chloride salt. This provides a direct route to a key organophosphorus derivative of the 1,4-dioxane (B91453) system.

The formation of these phosphonium salts is significant as they are valuable intermediates in organic synthesis, particularly as precursors for Wittig reagents used in olefination reactions.

Ring-Opening and Polymerization Reactions

The 1,4-dioxane ring is generally stable under many reaction conditions. However, under forcing conditions or in the presence of specific catalysts, it can undergo ring-opening reactions. For instance, the synthesis of this compound from epichlorohydrin using a ZIF-8 catalyst did not result in any detectable polymer formation, suggesting that under these specific cyclodimerization conditions, the dioxane ring is preferentially formed and remains intact. researchgate.netresearchgate.net

While specific studies on the ring-opening polymerization of this compound are not widely reported, related 1,4-dioxane-2,5-diones are known to undergo polymerization. google.com The potential for polymerization of this compound would likely depend on the catalyst and reaction conditions employed, with the chloromethyl groups potentially influencing the reactivity of the dioxane ring.

Role as a Versatile Building Block in Complex Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly macrocycles. Its two reactive chloromethyl groups, separated by the semi-rigid dioxane spacer, allow for the construction of larger cyclic structures.

This compound can serve as a precursor to diols, diamines, or other difunctionalized dioxane derivatives, which can then be used in condensation reactions to form macrocyclic polyethers, polyesters, or polyamides. For example, the corresponding diol, (1,4-dioxane-2,5-diyl)dimethanol, can be reacted with dicarboxylic acids or their derivatives to form macrocyclic esters.

Furthermore, the reaction of this compound with bis-phenols or other difunctional nucleophiles under high dilution conditions can lead to the formation of crown ether-like macrocycles. The geometry of the dioxane ring influences the pre-organization of the reactive arms, which can favor cyclization over polymerization. The tosylated derivative, (2r,5s)-1,4-dioxane-2,5-diyldimethanediyl bis(4-methylbenzenesulfonate), is a more reactive analogue that can be employed in such syntheses. nih.gov

Interactive Table: Potential Applications in Complex Synthesis

| Target Molecule Class | Synthetic Strategy | Key Intermediates |

| Macrocyclic Polyethers | Williamson ether synthesis with diols/diphenols | This compound |

| Macrocyclic Polyesters | Esterification with dicarboxylic acids | (1,4-Dioxane-2,5-diyl)dimethanol |

| Crown Ether Analogues | Reaction with polyethylene (B3416737) glycols | This compound or its tosylate |

Applications in Polymer Chemistry and Advanced Materials

Utilization as a Monomer for Polymer Synthesis

As a monomer, 2,5-Bis(chloromethyl)-1,4-dioxane offers the potential for the synthesis of a variety of polymers through different polymerization techniques. The two primary reactive chloromethyl groups can participate in polycondensation and cationic ring-opening polymerization reactions, leading to the formation of linear or cross-linked polymeric structures.

The incorporation of the this compound unit into a polymer backbone can be achieved through polycondensation reactions. The chloromethyl groups can react with nucleophiles such as bisphenols, dithiols, or diamines to form polyethers, polythioethers, and polyamines, respectively. This approach allows for the introduction of the flexible and polar dioxane ring into the main chain of the polymer, which can influence properties such as solubility, thermal stability, and mechanical behavior.

For instance, the reaction of this compound with a bisphenol in the presence of a base would lead to a poly(arylene ether) containing dioxane moieties. The general structure of such polymers would consist of alternating dioxane and arylene units. The properties of the resulting polymer can be fine-tuned by the choice of the bisphenol comonomer.

| Reactant A | Reactant B | Resulting Polymer Type | Potential Properties |

| This compound | Bisphenol A | Poly(arylene ether) | Good thermal stability, solubility in common organic solvents. |

| This compound | 1,4-Benzenedithiol | Poly(thioether) | High refractive index, good adhesion to metals. |

| This compound | Hexamethylenediamine | Polyamine | Potential for chelation of metal ions, hydrogel formation. |

This table presents hypothetical polymerization reactions based on the known reactivity of chloromethyl groups.

While specific studies on the homopolymerization of this compound are not extensively documented, the principles of cationic ring-opening polymerization (CROP) of cyclic ethers suggest its potential in this area. mdpi.comnih.gov Strong Lewis acids could potentially initiate the polymerization by activating the ether linkages within the dioxane ring. mdpi.com However, the presence of the chloromethyl groups might lead to side reactions, complicating the polymerization process. rsc.org

The development of new energetic materials is a significant area of research, with a focus on creating binders that not only have high energy content but also possess desirable mechanical properties and thermal stability. dtic.milchemistry-chemists.com While direct synthesis of energetic polymers from this compound is not prominently reported, its structure suggests its potential as a precursor for such materials.

The chloromethyl groups can be converted to more energetic functionalities, such as azidomethyl (-CH₂N₃) or nitratomethyl (-CH₂ONO₂) groups, through nucleophilic substitution reactions. The resulting energetic monomer could then be polymerized or copolymerized with other energetic monomers to produce energetic binders. For example, the azidation of this compound would yield 2,5-Bis(azidomethyl)-1,4-dioxane. This energetic monomer could potentially be copolymerized with other energetic cyclic ethers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) to create energetic thermoplastic elastomers. nih.gov The incorporation of the dioxane ring might influence the mechanical properties and sensitivity of the resulting energetic polymer.

| Energetic Monomer Precursor | Target Energetic Monomer | Potential Polymerization Method | Potential Application |

| This compound | 2,5-Bis(azidomethyl)-1,4-dioxane | Cationic Copolymerization with BAMO | Energetic binder for propellants and explosives. |

| This compound | 2,5-Bis(nitratomethyl)-1,4-dioxane | Polycondensation with energetic diols | Melt-castable energetic formulations. |

This table outlines a hypothetical pathway for the synthesis of energetic polymers derived from this compound.

Functionalization and Derivatization for Material Applications

The reactivity of the chloromethyl groups in this compound allows for its use in the functionalization and derivatization of existing polymers, leading to the creation of materials with novel architectures and tailored properties.

The bifunctional nature of this compound makes it a suitable candidate for creating complex polymer architectures such as graft copolymers and cross-linked networks.

Graft Copolymers: Polymers with pendant reactive groups can be modified by grafting "from" or grafting "to" approaches. For instance, a polymer containing hydroxyl or amino groups could be reacted with this compound to attach the dioxane moiety to the polymer backbone. The remaining chloromethyl group can then be used to initiate the polymerization of another monomer, leading to a graft copolymer.

Cross-linked Networks: this compound can act as a cross-linking agent for polymers containing nucleophilic functional groups. For example, reacting a polyamine or a polyol with this compound would lead to the formation of a three-dimensional network. The dioxane unit would be incorporated into the cross-links, potentially affecting the swelling behavior, mechanical strength, and thermal stability of the resulting network.

Exploration of this compound as a Scaffold for Functionalized Materials

The rigid and polar nature of the 1,4-dioxane (B91453) ring, combined with the synthetic versatility of the two chloromethyl groups, makes this compound an interesting scaffold for the design of functionalized materials.

By carefully choosing the nucleophiles to react with the chloromethyl groups, a wide range of functionalities can be introduced. For example, reaction with a fluorescent dye containing a nucleophilic group could lead to a fluorescent probe. Similarly, attachment of biocompatible polymer chains like poly(ethylene glycol) could result in materials with potential biomedical applications.

The synthesis of asymmetrically substituted 1,4-dioxane derivatives has been explored for the creation of functional polymers. dtic.mil A similar strategy could be applied to this compound, where sequential substitution of the chloromethyl groups with different functional moieties would lead to a bifunctional scaffold. This scaffold could then be used to create materials with, for example, both a targeting ligand and a therapeutic agent for drug delivery applications, or two different chromophores for applications in photonics.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Routes

Traditional methods for synthesizing 1,4-dioxane (B91453) and its derivatives often involve harsh reaction conditions and the use of environmentally hazardous reagents, such as sulfuric acid, which can lead to significant waste and equipment corrosion. mdpi.comchemicalbook.com Consequently, a major thrust in current research is the development of greener and more sustainable synthetic pathways.

A promising approach is the use of solid acid catalysts and biocatalysis. For instance, the synthesis of 1,4-dioxane from oxirane has been achieved with high conversion and selectivity using a ZrO2/TiO2 composite oxide catalyst at a relatively low temperature of 75°C. mdpi.comchemicalbook.com This method is atom-economical and avoids the production of corrosive waste. mdpi.com Another innovative green approach involves the use of solid super acid resins as catalysts for the dehydration of diglycol, which also minimizes pollution. google.com

Biocatalysis, utilizing enzymes to carry out chemical transformations, represents another frontier in the sustainable synthesis of halogenated compounds. manchester.ac.uk Flavin-dependent halogenases, for example, can selectively install halogen atoms under mild conditions, offering a green alternative to traditional, often toxic, halogenation methods. manchester.ac.ukmdpi.com While direct biocatalytic synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane is still an emerging area, research into halogenases for the selective chlorination of various substrates is paving the way for future applications in dioxane chemistry. manchester.ac.uk The development of enzyme evolution techniques is expected to further broaden the applicability of biocatalysis in producing complex molecules like functionalized dioxanes. nih.gov

| Catalyst System | Substrate | Key Advantages | Reference |

| ZrO2/TiO2 | Oxirane | High selectivity, low temperature, no corrosive waste | mdpi.comchemicalbook.com |

| Solid Super Acid Resin | Diglycol | Pollution-free production | google.com |

| Flavin-dependent Halogenases | Aromatic Substrates | High selectivity, mild conditions, green alternative | manchester.ac.ukmdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their reactivity and designing new applications. The 1,4-dioxane ring is conformationally flexible, readily interconverting between chair and boat forms. wikipedia.org This flexibility can be studied using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dioxane derivatives. wikipedia.org For instance, 1H NMR can be used to monitor the cyclodimerization of epichlorohydrin (B41342) to form this compound. researchgate.net In conjunction with mass spectrometry, these techniques provide detailed information about the molecular weight and fragmentation patterns of the compound. nih.gov

X-ray crystallography offers definitive proof of the solid-state structure, revealing precise bond lengths, angles, and the preferred conformation of the molecule. This technique has been instrumental in characterizing various substituted dioxane derivatives and their complexes. nsf.gov Furthermore, techniques like Raman spectroscopy have been employed to study the behavior of dioxane in solvent mixtures and its role in the formation of metal-organic frameworks (MOFs). nsf.gov

Expansion of Applications in Polymer and Materials Science

The bifunctional nature of this compound, with its two reactive chloromethyl groups, makes it a valuable building block in polymer and materials science. It can act as a monomer or a crosslinking agent to create novel polymers with tailored properties.

One significant area of application is in the synthesis of microporous polymers. researchgate.net The dioxane-forming reaction between hydroxylated aromatic monomers and chlorinated monomers can produce materials with high surface areas, which are important for adsorption and heterogeneous catalysis. researchgate.net The inclusion of a "site of contortion" in one of the monomers is key to achieving microporosity. researchgate.net

Furthermore, dioxane-based structures are being explored for advanced applications in energy storage and biomedical fields. Polyethers, including those derived from dioxane, are considered promising for the development of electrochemical energy storage systems. nih.gov In situ polymerization of 1,3-dioxane (B1201747) has been shown to create a highly compatible polymer electrolyte for high-voltage lithium-metal batteries. rsc.org In the biomedical field, 1,4-dioxane has been used to enhance the properties and biocompatibility of polyanionic collagen for tissue engineering applications, such as grafts and drug-delivery systems. nih.gov The ability of this compound to react with various nucleophiles opens up possibilities for creating functionalized polymers for specific biological interactions. mdpi.com

| Application Area | Dioxane Role | Resulting Material/Property | Reference |

| Materials Science | Monomer in polymerization | Microporous organic materials with high surface area | researchgate.net |

| Energy Storage | Precursor for polymer electrolyte | Stable operation of high-voltage Li-metal batteries | rsc.org |

| Tissue Engineering | Treatment for polyanionic collagen | Enhanced biocompatibility and structural properties | nih.gov |

| Polymer Chemistry | Monomer/Crosslinker | Functionalized polymers | mdpi.comgoogle.com |

Computational Design and Prediction of Novel Dioxane Derivatives and their Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the design of new molecules and the prediction of their properties and reactivity before their synthesis in the laboratory. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and energetics of molecules like this compound and its derivatives.

DFT calculations can be used to understand reaction pathways and mechanisms. For example, computational studies have been employed to investigate the elementary steps and Gibbs free energies of reactions involving 1,4-dioxane as a solvent, providing insights into C-H activation processes. acs.orgacs.org Such studies can help in optimizing reaction conditions and predicting the formation of different products.

Molecular dynamics (MD) simulations are another valuable computational technique for studying the behavior of dioxane-containing systems. MD has been used to calculate the physical properties of aqueous 1,4-dioxane solutions, such as density and viscosity, and to understand the structure of the solution at a molecular level. nih.govresearchgate.net These computational approaches can also be applied to predict the properties of novel, yet-to-be-synthesized dioxane derivatives. By modeling different substituents on the dioxane ring, researchers can screen for molecules with desired characteristics, such as specific reactivity or physical properties, thereby accelerating the discovery of new functional materials. For instance, DFT has been used to study the structural features and molecular properties of fullerene-1,4-dioxane adducts, predicting their stability and electronic properties. researchgate.net

Q & A

Q. What are the key physicochemical properties of 2,5-Bis(chloromethyl)-1,4-dioxane, and how do they influence its environmental persistence?

The compound’s environmental behavior can be inferred from structural analogs like 1,4-dioxane, which is highly miscible in water and organic solvents, with weak natural attenuation in groundwater due to its stability . Chloromethyl groups likely enhance hydrophobicity and reactivity, affecting sorption and degradation kinetics. Researchers should prioritize measuring solubility, log Kow, and hydrolysis rates under varied pH/temperature conditions to refine predictive models.

Q. What synthetic routes are reported for this compound, and what purification challenges exist?

While direct synthesis data is limited, analogous derivatives (e.g., mercury complexes) suggest halogenation of 1,4-dioxane precursors under controlled conditions . Solvent selection is critical; 1,4-dioxane itself is commonly used as a reaction solvent due to its polarity and stability . Purification may require fractional crystallization or chromatography to isolate isomers, with characterization via NMR and GC-MS to confirm purity.

Q. Which analytical techniques are most effective for detecting trace levels of this compound in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is preferred for volatile analogs like 1,4-dioxane . For chlorinated derivatives, liquid chromatography-tandem MS (LC-MS/MS) with solid-phase extraction (SPE) pre-concentration improves sensitivity in aqueous samples. Researchers should validate methods using isotopically labeled internal standards to address matrix interference .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what factors optimize efficiency?

AOPs such as UV/H₂O₂, photocatalysis, and persulfate activation generate radicals (•OH, SO₄•⁻) that cleave the dioxane ring and chloromethyl groups. Degradation rates depend on pH (optimal at neutral), oxidant dosage (molar ratios >10:1 H₂O₂:contaminant), and catalyst type (e.g., TiO₂ for photocatalysis). Pilot studies report >80% mineralization for 1,4-dioxane at 254 nm UV , but chlorinated derivatives may require higher energy inputs due to bond stability .

Q. Why does this compound co-occur with chlorinated solvents, and how does this complicate remediation?

The compound often coexists with 1,1,1-trichloroethane (TCA) as a stabilizer byproduct, forming overlapping groundwater plumes . Co-contamination inhibits biodegradation due to toxicity, necessitating sequential treatment: solvent extraction followed by AOPs for oxidative breakdown. Researchers should model plume dynamics using site-specific hydrogeological data to prioritize remediation zones.

Q. What toxicological data gaps hinder regulatory standards for this compound?

While 1,4-dioxane is classified as a B2 carcinogen, its chlorinated derivatives lack chronic exposure studies. Discrepancies in rodent carcinogenicity thresholds (e.g., nasal/liver tumors at >50 ppm) and uncertain human applicability factors complicate risk assessment . Researchers should employ in vitro hepatocyte models and genomic toxicity assays to establish dose-response relationships .

Q. How can contradictions in reported degradation efficiencies across AOP studies be resolved?

Variability arises from inconsistent experimental designs (e.g., light intensity, oxidant scavengers). Standardized protocols should include:

- Controlled radical quenching tests (e.g., tert-butanol for •OH).

- Detailed reporting of water matrix composition (e.g., bicarbonate, NOM).

- Kinetic modeling (pseudo-first-order rate constants) to compare across systems .

Q. What experimental parameters are critical when simulating environmental fate in laboratory studies?

Key factors include:

- Microcosm Design: Use aquifer materials to replicate sorption/desorption kinetics.

- Redox Conditions: Vary oxygen levels to assess anaerobic vs. aerobic degradation.

- Temperature Gradients: Test 10–30°C to mimic seasonal groundwater fluctuations.

- Analytical Controls: Spike recovery tests to validate extraction efficiency .

Q. Which in vitro models best assess the carcinogenic potential of this compound?

Human liver HepG2 cells and 3D organoid cultures are suitable for evaluating metabolic activation (e.g., CYP450-mediated oxidation). Limitations include extrapolating in vitro doses to in vivo relevance. Complement with Ames tests for mutagenicity and transcriptomic profiling to identify oncogenic pathways .

Q. How do hydrogeological parameters govern the transport of this compound in groundwater?

High hydraulic conductivity zones enhance plume mobility, while organic-rich sediments may retard migration via sorption. Natural attenuation is minimal due to recalcitrance; however, monitored natural attenuation (MNA) coupled with biostimulation (e.g., oxygen injection) shows promise in lab-scale studies . Field validation requires long-term monitoring of degradation metabolites (e.g., chlorinated acids) .

Q. Methodological Notes

- Data Tables: While explicit tables are absent in evidence, researchers should compile degradation kinetics (e.g., k-values for AOPs), physicochemical properties, and toxicity endpoints into structured datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.